2-Ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate belongs to a class of compounds known as 1,2,4-triazole derivatives. These compounds are characterized by a five-membered ring containing three nitrogen atoms, and they have garnered significant attention in scientific research due to their diverse pharmacological and biological properties. Specifically, 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate has demonstrated promising results as a potential antidiabetic and antibacterial agent. []
The synthesis of 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate (3) involves a condensation reaction between 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (1) and 2-ethoxy-4-formyl-phenyl benzenesulfonate (2). [] This reaction typically takes place in an appropriate solvent and may require heating.
2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate (3) can undergo further chemical modification, specifically N-acetylation, to produce N-acetyl derivatives (4). [] Additionally, it reacts with formaldehyde in the presence of morpholine or 2,6-dimethylmorpholine to yield 2-ethoxy-4-{[1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (5) and 2-ethoxy-4-{[1-(2,6-dimethylmorpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (6), respectively. []
Though not explicitly stated in the provided literature, the observed inhibition effects on the aldose reductase (AR) enzyme by 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate derivatives suggest a potential mechanism. Molecular docking studies indicate these molecules effectively fit within the active site of the AR enzyme. [] This suggests they may exert their inhibitory effect by competitively binding to the enzyme's active site, preventing the natural substrate from binding and hindering the enzyme's catalytic activity.
2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl benzenesulfonate derivatives have demonstrated promising in vitro antibacterial activities against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Klepsiella pneumonia, using the agar well diffusion method. []
Furthermore, their inhibitory effects on the AR enzyme suggest potential antidiabetic properties. This potential stems from the role of AR in regulating glucose metabolism. Elevated AR activity is implicated in the development of diabetic complications. Therefore, inhibiting AR could offer a therapeutic strategy for managing diabetes. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1